Gefitinib-based PROTAC 3

概要

説明

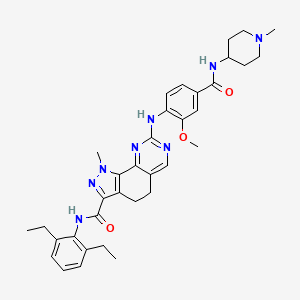

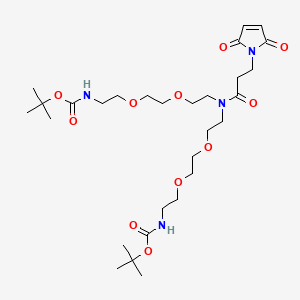

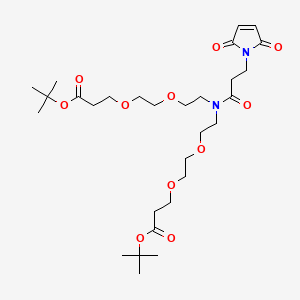

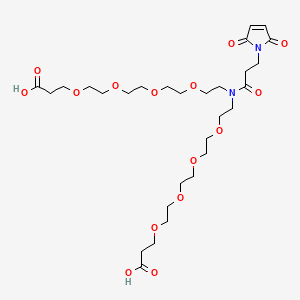

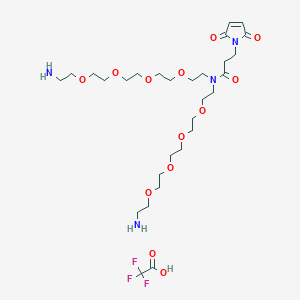

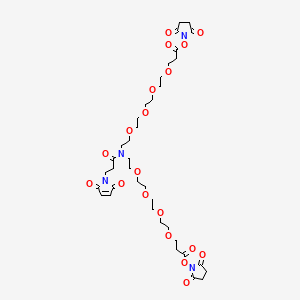

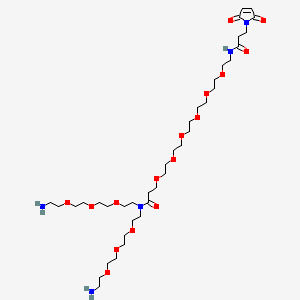

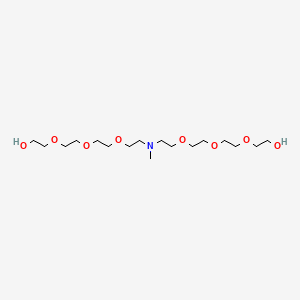

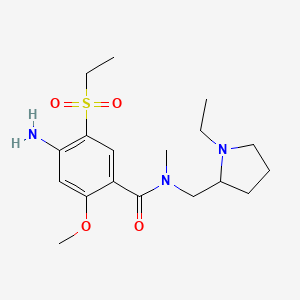

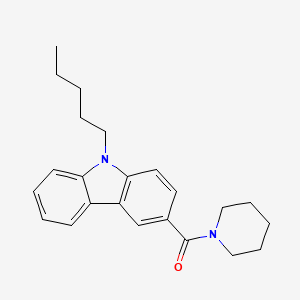

Gefitinib-based PROTAC 3 is a potent EGFR PROTAC Degrader . It comprises an EGFR inhibitor gefitinib conjugated to a VHL ligand via a linker . It induces EGFR degradation in HCC827 (exon 19 del) and H3255 (L858R mutation) cells .

Synthesis Analysis

Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) comprised of the EGF receptor (EGFR) inhibitor gefitinib linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VHL ligand 1 . It induces degradation of EGFR containing the activating mutation L858R or an exon 19 deletion .Chemical Reactions Analysis

Gefitinib-based PROTAC 3, by conjugating an EGFR binding element to a von Hippel-Lindau ligand via a linker, induces EGFR degradation .Physical And Chemical Properties Analysis

Gefitinib-based PROTAC 3 has a molecular weight of 934.51 and a formula of C47H57ClFN7O8S . It appears as an off-white to light yellow solid .科学的研究の応用

Targeting EGFR

Gefitinib-based PROTAC 3 targets the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in the regulation of cell growth, proliferation, and differentiation . It consists of Gefitinib as the warhead linked to a VHL-recruiting ligand .

Cancer Drug Resistance

Gefitinib-based PROTAC 3 has been studied for its potential in overcoming cancer drug resistance . By hijacking the cellular ubiquitin-proteasome protein degradation machinery, proteolysis-targeting chimeras (PROTACs) like Gefitinib-based PROTAC 3 offer an alternative therapeutic modality to cancer treatments with various potential advantages .

Degradation of Mutated EGFR

Gefitinib-based PROTAC 3 enables the degradation of both exon-19 deletion EGFR as well as the mutant isoform containing the L858R activating point mutation, while sparing the wild-type EGFR . This selective degradation of mutated EGFR over wild-type EGFR could potentially reduce side effects associated with EGFR inhibition.

Overcoming Resistance Mechanisms

PROTACs like Gefitinib-based PROTAC 3 can overcome some of the resistance mechanisms to traditional targeted therapies . More recently, some groups have begun researching the use of PROTACs to successfully degrade mutated targets conferring cancer resistance against first-line treatments .

Potential in Untreatable Malignancies

PROTACs specific for a number of known cancer targets have been developed in the last 5 years, which present new options for remission in patients with previously untreatable malignancies and provide a foundation for future-generation compounds .

Drug Discovery and Development

The development of Gefitinib-based PROTAC 3 represents a significant advancement in drug discovery and development. It offers a novel approach to counter the emergence of drug resistance, which is a major challenge in the field of oncology .

作用機序

Target of Action

Gefitinib-based PROTAC 3 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation . In addition to EGFR, Gefitinib-based PROTAC 3 also interacts with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase , which is involved in protein degradation.

Mode of Action

Gefitinib-based PROTAC 3 operates by conjugating an EGFR binding element to a VHL ligand via a linker . This compound induces the degradation of EGFR, particularly in cells with certain genetic mutations . It selectively targets mutant proteins in malignant cells, leading to their degradation .

Biochemical Pathways

The primary biochemical pathway affected by Gefitinib-based PROTAC 3 is the EGFR signaling pathway . By degrading EGFR, this compound disrupts the pathway, leading to downstream effects such as inhibited cell growth and proliferation .

Pharmacokinetics

It’s known that the compound induces egfr degradation with dc50 values of 117 nM and 223 nM in HCC827 (exon 19 del) and H3255 (L858R mutation) cells, respectively . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of Gefitinib-based PROTAC 3’s action is the degradation of EGFR . This leads to a disruption in the EGFR signaling pathway, which can inhibit the growth and proliferation of cells . Specifically, it has been shown to be effective in cells with certain genetic mutations .

Safety and Hazards

将来の方向性

PROTACs offer an alternative therapeutic modality to cancer treatments with various potential advantages . They can overcome some of the resistance mechanisms to traditional targeted therapies . More recently, some groups have begun researching the use of PROTACs to successfully degrade mutated targets conferring cancer resistance against first-line treatments .

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICKHWYZMNLEPJ-TZSMONEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57ClFN7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gefitinib-based PROTAC 3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B609609.png)